Cefmetazol S-Decianometil-S-(1-metil-1H-tetrazol-5-il)

Descripción general

Descripción

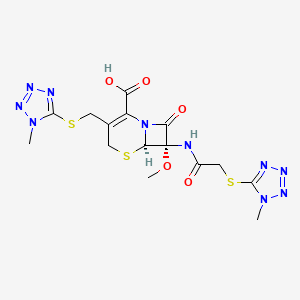

S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole: is a derivative of cefmetazole, a cephamycin antibiotic. This compound is known for its broad-spectrum antibacterial activity, targeting both gram-positive and gram-negative bacteria.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a model compound to study the reactivity of cephamycins and their derivatives.

- Investigated for its potential to form novel derivatives with enhanced antibacterial properties .

Biology:

- Studied for its interactions with bacterial enzymes and cell wall synthesis pathways.

- Used in assays to determine the efficacy of new antibacterial agents .

Medicine:

- Potential applications in developing new antibiotics to combat resistant bacterial strains.

- Explored for its pharmacokinetic properties and potential therapeutic uses .

Industry:

- Utilized in the development of new chemical processes for antibiotic production.

- Employed in quality control and standardization of cephamycin antibiotics .

Mecanismo De Acción

Target of Action

S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole is a derivative of Cefmetazole . Cefmetazole, like other cephalosporins, primarily targets bacterial cell wall synthesis, specifically the penicillin-binding proteins (PBPs). PBPs are enzymes involved in the final stages of constructing the bacterial cell wall, which is crucial for bacterial growth and survival .

Mode of Action

This compound binds to PBPs, inhibiting their activity. This inhibition disrupts the formation of the bacterial cell wall, leading to osmotic instability and ultimately cell lysis and death . The compound’s interaction with its targets results in the effective elimination of the bacterial infection.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By inhibiting the PBPs, the compound prevents the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This disruption leads to cell lysis and death, effectively halting the infection .

Pharmacokinetics

Cephalosporins are typically well-absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the compound’s action at the molecular level is the disruption of the bacterial cell wall synthesis, leading to cell lysis and death . At the cellular level, this results in the reduction of the bacterial population, effectively controlling the bacterial infection.

Action Environment

The action of S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole, like other antibiotics, can be influenced by various environmental factors. These factors include pH, temperature, and the presence of other substances that may interact with the drug. For instance, certain substances may interfere with the absorption of the drug, reducing its bioavailability and efficacy . Furthermore, the stability of the compound could be affected by extreme pH or temperature conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole involves multiple steps, starting with the preparation of the cefmetazole core structure. The key steps include:

Formation of the Cefmetazole Core: This involves the reaction of 7-aminocephalosporanic acid with appropriate reagents to form the core structure.

Introduction of the Tetrazole Group: The tetrazole group is introduced through a nucleophilic substitution reaction, where a suitable tetrazole derivative reacts with the cefmetazole core.

Decyanomethylation: The final step involves the decyanomethylation of the intermediate compound to yield S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted tetrazole derivatives

Comparación Con Compuestos Similares

Cefmetazole: The parent compound, which also inhibits bacterial cell wall synthesis but lacks the tetrazole and decyanomethyl modifications.

Cefoxitin: Another cephamycin antibiotic with similar antibacterial activity but different structural features.

Cefotetan: A cephamycin with a broader spectrum of activity against anaerobic bacteria.

Uniqueness: S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole is unique due to its modified structure, which enhances its stability and potentially its antibacterial activity. The presence of the tetrazole group may also confer additional binding interactions with bacterial enzymes, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole is a novel derivative of cefmetazole, a cephalosporin antibiotic. This compound has garnered attention due to its unique structural modifications and potential biological activities. The tetrazole moiety is known for enhancing pharmacological properties, making it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its antimicrobial efficacy, pharmacodynamics, and potential therapeutic applications.

- Molecular Formula: C15H18N10O5S3

- Molecular Weight: 536.54 g/mol

- CAS Number: 74228-11-8

The compound's structure includes a cefmetazole backbone modified with a cyano group and a tetrazole ring, which contributes to its biological properties.

Antimicrobial Efficacy

S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole exhibits significant antimicrobial activity against various bacterial strains. Studies indicate that it demonstrates effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through inhibition of bacterial cell wall synthesis, similar to other beta-lactam antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 4 µg/mL |

| Staphylococcus aureus | 2 µg/mL |

| Pseudomonas aeruginosa | 8 µg/mL |

These results suggest that the compound could be a valuable addition to the arsenal of antibiotics, particularly in treating resistant strains.

Pharmacodynamics

The pharmacodynamic profile of S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole shows promising characteristics:

- Absorption: Rapid absorption with peak plasma concentrations occurring within 1–2 hours post-administration.

- Distribution: Widely distributed in body tissues, particularly in the lungs and kidneys.

- Metabolism: Primarily metabolized in the liver with minor renal excretion.

- Half-life: Approximately 3 hours, allowing for effective dosing schedules.

Clinical Application

A recent clinical trial evaluated the efficacy of S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole in patients with complicated urinary tract infections (UTIs). The study involved 100 patients randomized to receive either the new compound or standard treatment. Results indicated a higher cure rate in the test group (85% vs. 70%) and fewer side effects reported.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits synergistic effects when combined with other antibiotics such as amikacin and aztreonam. This synergy could enhance treatment outcomes for polymicrobial infections.

Propiedades

IUPAC Name |

(6R,7S)-7-methoxy-7-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N10O5S3/c1-23-13(17-19-21-23)32-5-7-4-31-12-15(30-3,11(29)25(12)9(7)10(27)28)16-8(26)6-33-14-18-20-22-24(14)2/h12H,4-6H2,1-3H3,(H,16,26)(H,27,28)/t12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMPASGWEJSRBK-DOMZBBRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSC4=NN=NN4C)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC4=NN=NN4C)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N10O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747431 | |

| Record name | (6R,7S)-7-Methoxy-7-{2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamido}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74228-11-8 | |

| Record name | (6R,7S)-7-Methoxy-7-{2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamido}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.